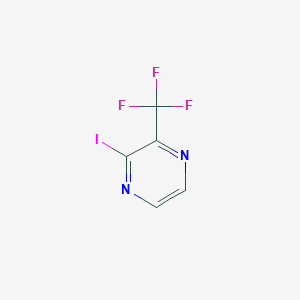

2-Iodo-3-trifluoromethyl-pyrazine

Description

Significance of Halogenated Pyrazines in Contemporary Organic Synthesis

Halogenated pyrazines are pivotal intermediates in organic synthesis, primarily serving as versatile building blocks for the construction of more complex molecules. The presence of a halogen atom, such as iodine, on the pyrazine (B50134) ring provides a reactive handle for a wide array of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allow for the facile formation of carbon-carbon and carbon-heteroatom bonds.

The reactivity of the halogen in these coupling reactions is dependent on its nature, with the order of reactivity generally following I > Br > Cl. rsc.org The carbon-iodine bond is the weakest among the halogens, making iodo-substituted pyrazines highly reactive and desirable substrates for oxidative addition to palladium(0) catalysts, often enabling reactions to proceed under milder conditions and with lower catalyst loadings. rsc.org This enhanced reactivity makes 2-iodo-3-trifluoromethyl-pyrazine a particularly attractive substrate for introducing a wide variety of substituents at the 2-position of the pyrazine ring.

The introduction of halogen atoms can also significantly modulate the biological activity of the parent pyrazine molecule. Halogenated organic compounds are widespread and have found applications in pharmaceuticals and agrochemicals due to their ability to influence properties such as lipophilicity and metabolic stability.

Strategic Importance of Trifluoromethyl Groups in Heterocyclic Chemistry

Furthermore, the trifluoromethyl group is known for its high lipophilicity, which can enhance the ability of a molecule to cross biological membranes, a crucial factor in drug design. The C-F bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic degradation. This metabolic stability often leads to an improved pharmacokinetic profile for drug candidates. From a steric perspective, the trifluoromethyl group is relatively small and is often considered a bioisostere of a methyl group, allowing for its substitution to probe steric and electronic effects without drastically altering the molecular size. The incorporation of a trifluoromethyl group onto a pyrazine ring, as in this compound, therefore imparts a valuable combination of properties that are highly desirable in the development of new functional molecules.

Historical Context of Pyrazine Core Functionalization in Research

The history of pyrazine chemistry dates back to the 19th century, with early work focusing on their synthesis and basic characterization. rsc.orggoogle.com The initial synthetic methods, such as the Staedel–Rugheimer pyrazine synthesis (1876) and the Gutknecht pyrazine synthesis (1879), laid the foundation for accessing the pyrazine core. rsc.org For many years, research on pyrazines was often associated with flavor and fragrance chemistry, as many naturally occurring and synthetic pyrazines possess distinct aromas. google.com

The functionalization of the pyrazine core has evolved significantly over the decades. Early methods often relied on classical electrophilic substitution reactions, which are often limited by the electron-deficient nature of the pyrazine ring. The development of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the ability to selectively functionalize the pyrazine ring. rsc.org The use of halogenated pyrazines as coupling partners became a standard and powerful strategy.

More recently, the focus has shifted towards the introduction of specific functionalities, such as the trifluoromethyl group, to fine-tune the properties of pyrazine-containing molecules for applications in medicinal chemistry and materials science. google.comresearchgate.net The synthesis of molecules like this compound represents the convergence of these historical developments, combining the versatility of a halogenated pyrazine with the strategic advantages of a trifluoromethyl group to create a highly valuable and reactive building block for modern organic synthesis.

Interactive Data Tables

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-3-(trifluoromethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3IN2/c6-5(7,8)3-4(9)11-2-1-10-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLPJOKBLILHNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Iodo 3 Trifluoromethyl Pyrazine and Its Precursors

Direct Halogenation and Trifluoromethylation Strategies

Direct functionalization of the pyrazine (B50134) ring presents a straightforward approach to introduce the necessary substituents. This involves the selective introduction of an iodine atom and a trifluoromethyl group through carefully chosen reagents and reaction conditions.

Regioselective Iodination Protocols for Pyrazine Derivatives

Achieving regioselective iodination of pyrazine derivatives is crucial for the synthesis of 2-iodo-3-trifluoromethyl-pyrazine. While direct C-H iodination of pyrazine itself can be challenging, methodologies developed for other nitrogen-containing heterocycles can be applied.

One effective method involves the use of elemental iodine (I₂) in the presence of a mild oxidant. For instance, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been successfully employed for the regioselective iodination of 1-aryl-3-CF₃-1H-pyrazoles, affording the corresponding 4-iodo derivatives in a highly selective manner. nih.gov A similar approach could be adapted for pyrazine systems. The reaction proceeds by activating the pyrazole (B372694) ring towards electrophilic attack by iodine.

Another powerful technique for direct C-H halogenation is the use of hypervalent iodine(III) reagents. nih.gov An efficient and environmentally friendly protocol has been developed for the regioselective C3-halogenation of pyrazolo[1,5-a]pyrimidines using potassium halide salts and a hypervalent iodine(III) reagent in water at room temperature. nih.gov This method offers high yields and excellent regioselectivity and could potentially be applied to pyrazine derivatives.

Furthermore, radical-based direct C-H iodination protocols have been developed for a range of nitrogen heterocycles, including quinolines, pyridones, and pyridines. rsc.org These methods often demonstrate high regioselectivity, for example, C3 selectivity in quinolines. rsc.org The applicability of such radical iodination to the pyrazine ring would depend on the specific reaction conditions and the electronic properties of the pyrazine substrate.

Table 1: Regioselective Iodination Methods for Heterocycles

| Heterocycle Family | Reagents | Position of Iodination | Reference |

| 1-Aryl-3-CF₃-1H-pyrazoles | I₂, Ceric Ammonium Nitrate (CAN) | 4-position | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | KI, Hypervalent Iodine(III) Reagent | 3-position | nih.gov |

| Quinolines | Radical Iodination Conditions | 3-position | rsc.org |

| Pyridines | Radical Iodination Conditions | 3- and 5-positions | rsc.org |

Introduction of the Trifluoromethyl Group onto Pyrazine Rings

The introduction of a trifluoromethyl (CF₃) group onto a pyrazine ring is a key step and can be accomplished through various methods. The strong electron-withdrawing nature of the CF₃ group significantly influences the chemical properties of the resulting molecule.

A common strategy involves the trifluoromethylation of a pre-functionalized pyrazine ring, often a chlorinated derivative. For example, the synthesis of 2-chloro-3-(trifluoromethyl)pyrazine (B1278106) can be achieved from a suitable precursor. While specific details for pyrazine are proprietary, analogous transformations in pyridine (B92270) chemistry are well-documented. For instance, 2-chloro-3-(trifluoromethyl)pyridine (B31430) is synthesized by the fluorination of 2-chloro-3-(trichloromethyl)pyridine (B1582900) using hydrogen fluoride (B91410) (HF) under catalytic conditions.

Another approach involves the copper-catalyzed trifluoromethylation of 2-aminopyrazines. A three-step method has been reported for the synthesis of 5-trifluoromethyl-substituted (Z)-N,N-dimethyl-N′-(pyrazin-2-yl)formimidamides, which involves an initial iodination followed by a domino trifluoromethylation and condensation. researchgate.net The regioselectivity of this trifluoromethylation is highly dependent on the substituents present on the 2-aminopyrazine (B29847) starting material. researchgate.net

The synthesis of trifluoromethylated pyrazine-containing nitrogen heterocycles can also be achieved through the condensation of trifluoropyruvaldehyde with ortho-diamines, highlighting a method that builds the trifluoromethylated pyrazine ring from acyclic precursors. acs.org

Sequential Halogenation and Trifluoromethylation Procedures

A logical synthetic route to this compound involves a sequential process of first introducing one substituent and then the other. Given the directing effects of the substituents, the order of these steps is critical for achieving the desired 2,3-disubstitution pattern.

A plausible pathway would involve the initial synthesis of a 2-halopyrazine, such as 2-chloropyrazine, followed by the introduction of the trifluoromethyl group at the 3-position to yield 2-chloro-3-(trifluoromethyl)pyrazine. This intermediate would then undergo a halogen exchange reaction or a metal-catalyzed cross-coupling reaction to replace the chlorine atom with iodine.

Alternatively, one could envision starting with a trifluoromethylated pyrazine and then performing a regioselective iodination. For instance, starting with 2-(trifluoromethyl)pyrazine, a direct iodination would need to be highly regioselective for the 3-position. The electronic properties of the trifluoromethyl group would likely direct the incoming electrophile to the adjacent carbon.

Multi-Component and Tandem Reaction Approaches in Pyrazine Synthesis

Multi-component and tandem reactions offer efficient and atom-economical routes to construct complex heterocyclic scaffolds like substituted pyrazines in a single operation, avoiding the isolation of intermediates.

One-Pot Synthetic Routes to Substituted Pyrazines

One-pot syntheses are highly valuable for the efficient construction of pyrazine rings. A general and environmentally benign method for the preparation of pyrazine derivatives involves the reaction of 1,2-dicarbonyl compounds with 1,2-diaminoethanes. researchgate.net This condensation reaction, followed by oxidation of the resulting dihydropyrazine, is a classical and versatile method for accessing the pyrazine core. researchgate.net

A patent describes a method for the preparation of 3-(trifluoromethyl)pyrazine-2-carboxylic acid esters starting from alkyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoates by reaction with ethylenediamine. google.com This demonstrates a one-pot approach to a trifluoromethylated pyrazine scaffold.

Chemoenzymatic synthesis has also been explored for the production of alkylpyrazines. For example, 3-ethyl-2,5-dimethylpyrazine (B149181) can be produced from L-threonine via the condensation of two molecules of aminoacetone and one molecule of acetaldehyde, a process initiated by bacterial enzymes. nih.gov This highlights the potential for biocatalytic routes in pyrazine synthesis.

Synthesis of Key Halogenated and Trifluoromethylated Pyrazine Scaffolds

The synthesis of the target molecule relies on the availability of key halogenated and trifluoromethylated pyrazine intermediates.

A crucial intermediate is likely 2-chloro-3-(trifluoromethyl)pyrazine . Its synthesis is analogous to that of 2-chloro-3-(trifluoromethyl)pyridine, which is prepared by the chlorination and subsequent hydrofluorination of 3-methylpyridine. guidechem.comgoogle.com A similar strategy starting from a methylpyrazine derivative could yield the desired pyrazine scaffold. Reductive dechlorination of a more highly chlorinated trifluoromethylated pyrazine is another potential route to this intermediate.

Another important precursor could be 2-amino-3-cyanopyrazines . A process for preparing 2-amino-3-cyano-5-dialkoxymethyl pyrazines has been described, which can serve as versatile intermediates for further functionalization. google.com The amino group can be converted to a halogen via Sandmeyer-type reactions, and the cyano group could potentially be a precursor to the trifluoromethyl group.

The synthesis of 2-amino-3-methoxypyrazine has been reported, involving the bromination of 2-aminopyrazine to 2-amino-3,5-dibromopyrazine, followed by a regioselective methoxylation at the 3-position. google.com This demonstrates the ability to selectively functionalize the 3-position of a 2-aminopyrazine.

Table 2: Key Pyrazine Scaffolds and Their Synthetic Precursors

| Pyrazine Scaffold | Synthetic Precursor(s) | Synthetic Method | Reference(s) |

| 2-Chloro-3-(trifluoromethyl)pyrazine | 3-Methylpyrazine derivative (hypothetical) | Chlorination followed by hydrofluorination | guidechem.comgoogle.com |

| 2-Chloro-3-(trifluoromethyl)pyrazine | Polychlorinated trifluoromethylpyrazine | Reductive dechlorination | |

| 3-(Trifluoromethyl)pyrazine-2-carboxylic acid ester | Alkyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate, Ethylenediamine | One-pot condensation/cyclization | google.com |

| 2-Amino-3,5-dibromopyrazine | 2-Aminopyrazine | Bromination | google.com |

Reactivity and Mechanistic Investigations of 2 Iodo 3 Trifluoromethyl Pyrazine

Nucleophilic Aromatic Substitution (SNAρ) Reactions

Nucleophilic aromatic substitution (SNAρ) is a fundamental reaction class for functionalizing electron-deficient aromatic systems. In the context of 2-iodo-3-trifluoromethyl-pyrazine, the interplay between the pyrazine (B50134) core and its substituents dictates the reaction pathways.

Regioselectivity in Nucleophilic Attack on Halogenated Pyrazines

The regioselectivity of nucleophilic attack on halogenated pyrazines is a critical aspect of their chemistry. The position of substitution is largely governed by the electronic nature of the substituents on the pyrazine ring. For instance, in unsymmetrical 3,5-dichloropyrazines, the presence of an electron-withdrawing group (EWG) at the 2-position directs nucleophilic attack to the 5-position. Conversely, an electron-donating group (EDG) at the 2-position favors substitution at the 3-position researchgate.net. This regioselectivity can be rationalized by considering the stability of the intermediate Meisenheimer complex, which is a key intermediate in many SNAρ reactions researchgate.net. Computational methods, such as calculating the Fukui index at the reacting centers, have been employed to provide a rationale for these experimental observations researchgate.net.

Electronic Influence of Iodine and Trifluoromethyl Substituents on SNAr Pathways

The iodine and trifluoromethyl groups on the this compound ring exert significant electronic effects that influence the SNAρ pathways. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the pyrazine ring towards electrophilic attack but activates it for nucleophilic attack. This activation is due to the stabilization of the negatively charged Meisenheimer intermediate formed during the reaction researchgate.netwikipedia.org.

Leaving Group Effects and Reactivity Hierarchies in Pyrazine Systems

In SNAρ reactions, the nature of the leaving group is a crucial factor in determining the reaction rate. For pyrazine systems, the reactivity of halogens as leaving groups often follows an inverted order compared to SN2 reactions, with fluoride (B91410) being the best leaving group and iodide the worst (F > Cl ≈ Br > I) wikipedia.orgnih.gov. This is because the rate-determining step is typically the nucleophilic attack to form the Meisenheimer complex, and the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more susceptible to attack wikipedia.orgnih.gov.

However, this order can be influenced by several factors, including the solvent, the nucleophile, and the specific electronic environment of the pyrazine ring nih.gov. For instance, in some cases, the departure of the leaving group can become partially or wholly rate-determining, leading to a change in the reactivity hierarchy nih.gov. In the context of this compound, while iodine is generally a poorer leaving group in classical SNAρ reactions, its presence is crucial for other types of transformations, such as metal-catalyzed cross-coupling reactions.

Examination of Tele- and Cine-Substitution Reactions in Pyrazine Architectures

While direct ipso-substitution is the most common outcome in SNAρ reactions, alternative pathways such as tele- and cine-substitution can also occur under specific conditions. Tele-substitution involves the displacement of a leaving group by a nucleophile attacking a distant position on the ring, while cine-substitution occurs at the carbon adjacent to the leaving group chemrxiv.org.

The occurrence of tele-substitution has been observed in pyrazine systems and is favored by factors such as the use of softer nucleophiles, less polar solvents, and larger halogens on the electrophile (I > Br > Cl) chemrxiv.orgacs.orgresearchgate.netacs.orgfigshare.com. A plausible mechanism for tele-substitution involves the initial attack of the nucleophile at a remote position, followed by a series of steps leading to the elimination of the leaving group chemrxiv.orgacs.org. Cine-substitution reactions often proceed through a benzyne-like intermediate youtube.com. The specific architecture of the pyrazine derivative, including the nature and position of its substituents, plays a critical role in determining whether these alternative substitution pathways are viable.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, palladium-catalyzed reactions are particularly important.

Palladium-Catalyzed Suzuki-Miyaura Coupling with Iodo-Pyrazines

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron species with an organohalide or triflate wikipedia.orglibretexts.org. This reaction is widely used for the synthesis of biaryl compounds, polyolefins, and styrenes wikipedia.org. In the case of iodo-pyrazines, including this compound, the carbon-iodine bond serves as an excellent site for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle libretexts.orgnih.gov.

The general mechanism involves the oxidative addition of the iodo-pyrazine to the Pd(0) complex, followed by transmetalation with a boronic acid or its derivative in the presence of a base, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst libretexts.orgyoutube.com. The reactivity of the halide in Suzuki coupling generally follows the order I > OTf > Br >> Cl wikipedia.org. The use of iodopyrazine as a substrate can lead to higher yields compared to the corresponding chloropyrazine rsc.org.

A variety of boronic acids can be coupled with iodo-pyrazines, allowing for the introduction of diverse aryl and heteroaryl substituents. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.

Table 1: Reactivity of Halogenated Pyrazines in Nucleophilic Aromatic Substitution

| Leaving Group | Relative Reactivity in SNAr | Factors Favoring Tele-Substitution |

| F | Highest | Less Favorable |

| Cl | Intermediate | Favorable |

| Br | Intermediate | More Favorable |

| I | Lowest | Most Favorable |

Table 2: Key Steps in Palladium-Catalyzed Suzuki-Miyaura Coupling

| Step | Description |

| Oxidative Addition | The iodo-pyrazine reacts with the Pd(0) catalyst to form a Pd(II) complex. |

| Transmetalation | The organic group from the boronic acid is transferred to the palladium complex. |

| Reductive Elimination | The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond and regenerating the Pd(0) catalyst. |

Palladium-Catalyzed Sonogashira Coupling of Iodo-Pyrazines

The Sonogashira coupling reaction is a cornerstone in the formation of carbon-carbon bonds, specifically between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orgsynarchive.com This reaction, co-catalyzed by palladium and copper, has been extensively applied in the synthesis of complex molecules, including pharmaceuticals and organic materials. wikipedia.orgnih.gov For iodo-pyrazines such as this compound, the Sonogashira coupling provides an efficient route to introduce alkynyl substituents onto the pyrazine core.

The general protocol involves a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org The high reactivity of the carbon-iodine bond in this compound, further activated by the electron-withdrawing trifluoromethyl group, makes it an excellent substrate for this transformation. The reaction proceeds under relatively mild conditions and demonstrates good tolerance to a variety of functional groups on the alkyne coupling partner. rsc.org This method allows for the rapid construction of a library of functionalized alkynyl-pyrazines, which are valuable intermediates in medicinal chemistry. nih.govrsc.orgscirp.org

A typical Sonogashira coupling of an iodo-pyrazine involves reacting the substrate with a terminal alkyne in the presence of a palladium catalyst like dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), a copper(I) salt such as copper(I) iodide (CuI), and a base like triethylamine (Et₃N) in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). nih.govrsc.org

Table 1: Representative Conditions for Sonogashira Coupling of Iodo-Heterocycles

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Substrates |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂ (5 mol%), CuI (5 mol%) | Triethylamine | DMF | 65 | Iodopyridines, Iodo-pyrazines |

| Pd(PPh₃)₄, CuI | n-Propylamine | Benzene (B151609) | 16 | Aryl Iodides |

| PdCl₂(PPh₃)₂, CuI | Triethylamine | THF | 60 | Bromo Dihydropyrrolones |

| Pd(PPh₃)₄, CuI | Diisopropylethylamine | Acetonitrile | 80 | Iodouridines |

Nickel-Catalyzed Cross-Coupling Reactions involving Pyrazine Derivatives

Nickel-catalyzed cross-coupling reactions have emerged as powerful and cost-effective alternatives to their palladium-catalyzed counterparts. These methods often exhibit unique reactivity and can be effective for coupling partners that are challenging for palladium systems. ethernet.edu.et For pyrazine derivatives, nickel catalysis provides robust methods for forming carbon-carbon and carbon-heteroatom bonds.

This compound can readily participate in various nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings with boronic acids and Negishi couplings with organozinc reagents. organic-chemistry.orgbeilstein-journals.org The choice of nickel catalyst and ligands is crucial for achieving high efficiency and selectivity. Catalysts such as Ni(PCy₃)₂Cl₂ have proven effective for the cross-coupling of aryl halides with organozinc reagents, tolerating a wide array of functional groups. organic-chemistry.org The reaction mechanism typically involves the oxidative addition of the aryl iodide to a Ni(0) species, followed by transmetalation with the organometallic reagent and subsequent reductive elimination. organic-chemistry.org

The presence of the trifluoromethyl group on the pyrazine ring can influence the catalytic cycle, often enhancing the rate of oxidative addition. Research has shown that nickel catalysts are particularly adept at coupling aryl iodides with substrates containing trifluoromethyl groups. nih.gov

Table 2: Examples of Nickel-Catalyzed Cross-Coupling Reactions

| Reaction Type | Nickel Catalyst | Nucleophile | Key Features |

|---|---|---|---|

| Negishi Coupling | Ni(PCy₃)₂Cl₂ | Organozinc reagents | Effective for electron-rich and -poor aryl fluorides/iodides. organic-chemistry.org |

| Suzuki Coupling | Ni(cod)₂ / Ligand | Arylboronic acids | Activates C-F bonds; proceeds under mild conditions. beilstein-journals.org |

| Kumada Coupling | Ni(dppe)Cl₂ | Grignard reagents | Forms alkylarenes and biaryls from aryltrimethylammonium iodides. semanticscholar.org |

| Reductive Coupling | Ni(cod)₂ | Trifluoromethyl oxirane | Highly selective ring-opening and C-C bond formation. nih.gov |

Copper-Catalyzed Carbon-Heteroatom Bond Formation

Copper-catalyzed reactions, particularly the Ullmann condensation and its modern variations, are indispensable for the formation of carbon-heteroatom bonds. sigmaaldrich.com These methods enable the coupling of aryl halides with a wide range of nitrogen, oxygen, and sulfur nucleophiles. google.com For a substrate like this compound, this provides a direct pathway to introduce amines, amides, alcohols, and thiols at the 2-position of the pyrazine ring.

The reaction typically requires a copper(I) or copper(II) catalyst, a ligand (often a diamine or phenanthroline derivative), and a base. nih.gov The use of molecular oxygen or other oxidants can be involved in certain catalytic cycles. nih.govrsc.org The versatility of copper catalysis allows for the synthesis of a broad spectrum of substituted pyrazines that would be difficult to access through other means. The formation of these C-N, C-O, and C-S bonds is central to the synthesis of many biologically active compounds and functional materials.

Mechanistic Elucidation of Catalytic Processes, including Oxidative Addition and Reductive Elimination

The mechanism of transition metal-catalyzed cross-coupling reactions is a well-studied catalytic cycle that generally applies to both palladium and nickel catalysts. libretexts.org The key steps are oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition : The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a low-valent metal center, typically Pd(0) or Ni(0). This step involves the cleavage of the carbon-iodine bond and the oxidation of the metal to a higher oxidation state (Pd(II) or Ni(II)). The rate of this step is significantly influenced by the electronic properties of the aryl halide; the strong electron-withdrawing nature of the 3-trifluoromethyl-pyrazine moiety makes the C2-iodine bond highly susceptible to oxidative addition. rsc.org

Transmetalation : Following oxidative addition, a transmetalation step occurs where the organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling, a copper acetylide in Sonogashira coupling) displaces the halide on the metal center. libretexts.orgyoutube.com

Reductive Elimination : The final step is reductive elimination, where the two organic ligands on the metal center couple to form a new carbon-carbon bond, and the metal catalyst is reduced back to its initial low-valent state, allowing it to re-enter the catalytic cycle. libretexts.org This step is often the rate-determining step and is facilitated by electron-withdrawing substituents on the coupling partners, which can stabilize the transition state. rsc.org

Understanding these fundamental steps is crucial for optimizing reaction conditions and designing new catalytic systems for the synthesis of complex pyrazine derivatives.

Electrophilic Reactions of the Pyrazine Core

Reactivity Patterns of the Pyrazine Ring towards Electrophilic Attack

The pyrazine ring is an archetypal π-deficient heteroaromatic system. The presence of two electronegative nitrogen atoms at the 1 and 4 positions significantly reduces the electron density of the aromatic ring, making it much less reactive towards electrophilic aromatic substitution (EAS) than benzene or even pyridine (B92270). thieme-connect.detaylorfrancis.com

This electron deficiency renders the pyrazine core generally resistant to common electrophilic reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts acylation or alkylation under standard conditions. thieme-connect.de Instead of attacking the carbon atoms of the ring, electrophiles preferentially coordinate with the non-bonding electron pairs on the nitrogen atoms. slideshare.net In acidic media, protonation of the nitrogen atoms leads to the formation of a pyrazinium cation, which further deactivates the ring towards electrophilic attack. thieme-connect.de Consequently, successful electrophilic substitution on the pyrazine ring typically requires the presence of strong electron-donating (activating) substituents or conversion of the pyrazine to its N-oxide derivative, which can activate the ring towards certain electrophiles. thieme-connect.de

Influence of Substituents on Electrophilic Site-Selectivity

In the specific case of this compound, the pyrazine core is substituted with two powerful electron-withdrawing groups (EWGs), which exacerbate the inherent electron deficiency of the ring.

Trifluoromethyl Group (-CF₃) : This is one of the strongest deactivating groups due to its powerful negative inductive effect (-I). It acts as a meta-director in electrophilic aromatic substitution.

Iodo Group (-I) : Halogens are deactivating due to their -I effect but are ortho-, para-directing due to their positive resonance effect (+R).

The combined deactivating influence of the two ring nitrogens and the -CF₃ and -I substituents makes the carbon framework of this compound exceptionally unreactive towards electrophilic attack. Any potential electrophilic substitution, though highly unfavorable, would be directed by the complex interplay of these deactivating and directing effects. The overwhelming deactivation suggests that such reactions are not synthetically viable pathways for the further functionalization of this particular molecule's pyrazine core. Functionalization is almost exclusively achieved via nucleophilic substitution or metal-catalyzed cross-coupling at the C-I bond.

Advanced Functionalization Pathways

Advanced functionalization strategies for this compound focus on creating novel analogs with tailored properties. These methods include direct C-H functionalization to introduce new substituents onto the pyrazine core and the synthesis of trifluoromethoxy analogs, which can significantly alter the compound's electronic and pharmacokinetic profile.

C-H Functionalization Strategies on Pyrazine Derivatives

The pyrazine ring is an electron-deficient heterocycle, a characteristic that is further intensified by the presence of the strongly electron-withdrawing trifluoromethyl group in this compound. This inherent electron deficiency renders the molecule resistant to classical electrophilic substitution reactions. acs.org Consequently, C-H functionalization has emerged as a critical and powerful tool for the derivatization of pyrazines and other electron-poor N-heterocycles. mdpi.comnih.gov

Transition-metal-catalyzed C-H activation is a leading strategy for the functionalization of these systems. nih.govdntb.gov.uarsc.orgrsc.org Catalysts based on palladium, rhodium, ruthenium, and iron have been successfully employed to forge new carbon-carbon and carbon-heteroatom bonds at positions that are otherwise unreactive. mdpi.comacs.org These reactions often proceed via mechanisms that are tolerant of a wide range of functional groups, providing direct access to complex pyrazine derivatives in a single step. nih.govrsc.org

Another viable approach involves radical-based C-H functionalization. The Minisci reaction and related processes, for example, are well-suited for electron-deficient heteroarenes. nih.gov In these reactions, a nucleophilic radical species attacks the protonated heterocyclic ring, leading to regioselective substitution. The regiochemical outcome can often be predicted and even tuned by modifying reaction conditions such as solvent and pH, which influence the electronic properties of the pyrazine substrate. nih.gov

For a molecule like this compound, C-H functionalization would target the C-5 and C-6 positions. The specific regioselectivity would be dictated by the chosen methodology, with directing groups or the innate electronic preferences of the ring guiding the reaction to one of these sites. nih.govacs.org

| Functionalization Type | Methodology | Catalyst/Reagent Example | General Applicability & Notes |

|---|---|---|---|

| Arylation | Transition-Metal Catalysis | Palladium or Iron catalysts with Arylboronic acids | Directly forms C-C bonds. Iron catalysis offers a more sustainable alternative to palladium. mdpi.com |

| Alkylation | Radical Reaction (Minisci-type) | AgNO₃/K₂S₂O₈ with Carboxylic acids | Effective for introducing alkyl groups onto the electron-deficient ring. Regioselectivity can be an issue. nih.gov |

| Acylation | Radical Reaction | FeSO₄/H₂O₂ with α-keto acids | Introduces acyl functional groups, which are valuable synthetic handles for further derivatization. |

| Halogenation | Directed ortho-metalation | Palladium/Copper catalysts | Can functionalize specific C-H bonds when a directing group is present on the pyrazine scaffold. acs.org |

Oxidative Desulfurization-Fluorination Approaches for Trifluoromethoxy Analogs

The trifluoromethoxy (–OCF₃) group is a highly sought-after substituent in modern drug discovery, valued for its unique electronic properties and metabolic stability. It is often considered a "pseudohalogen" and can significantly enhance a molecule's lipophilicity and binding capabilities. mdpi.com Synthesizing trifluoromethoxy-substituted pyrazines, such as a trifluoromethoxy analog of this compound, requires specialized fluorination methods.

One powerful strategy for installing a trifluoromethoxy group is through the oxidative desulfurization-fluorination of sulfur-containing precursors, such as xanthates (dithiocarbonates). mdpi.comelsevierpure.comlookchem.com This transformation converts a C–S bond into a C–OCF₃ group and is applicable to both aromatic and aliphatic systems. mdpi.comelsevierpure.com

The general process involves two key steps:

Preparation of the Precursor : A pyrazinol (hydroxy-pyrazine) derivative is first converted into a xanthate, typically by reaction with carbon disulfide in the presence of a base, followed by quenching with an alkyl halide (e.g., methyl iodide).

Oxidative Desulfurization-Fluorination : The resulting pyrazinyl xanthate is then treated with a combination of a fluoride source and an oxidizing agent. A common reagent system is 70% hydrogen fluoride-pyridine (HF/Py) in combination with an N-haloimide like 1,3-dibromo-5,5-dimethylhydantoin (DBH). mdpi.comlookchem.com The reaction proceeds through the oxidative cleavage of the C–S bonds and subsequent fluorination to form the –OCF₃ group.

This method provides a direct route to trifluoromethoxy-substituted heterocycles from readily available hydroxylated precursors. While other methods for synthesizing trifluoromethoxypyrazines exist, the oxidative desulfurization-fluorination pathway offers a robust and versatile approach for creating these valuable analogs. mdpi.comrsc.org

| Step | Transformation | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Xanthate Formation | 1. Base (e.g., NaH) 2. Carbon disulfide (CS₂) 3. Methyl iodide (CH₃I) | Pyrazinyl Xanthate (Py-OCS₂Me) |

| 2 | Oxidative Fluorination | HF/Pyridine, 1,3-dibromo-5,5-dimethylhydantoin (DBH) | Trifluoromethoxy Pyrazine (Py-OCF₃) mdpi.comelsevierpure.com |

Table of Compounds

| Compound Name | Chemical Formula | Role/Mention |

|---|---|---|

| This compound | C₅H₂F₃IN₂ | Subject of the article |

| Pyrazine | C₄H₄N₂ | Parent heterocycle |

| 1,3-dibromo-5,5-dimethylhydantoin (DBH) | C₅H₆Br₂N₂O₂ | Oxidizing agent |

| Carbon disulfide | CS₂ | Reagent for xanthate formation |

| Methyl iodide | CH₃I | Reagent for xanthate formation |

| Hydrogen fluoride-pyridine | C₅H₅N·(HF)ₓ | Fluorinating agent |

Advanced Spectroscopic and Spectrometric Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of 2-iodo-3-(trifluoromethyl)pyrazine, offering insights into its isomeric purity, atomic connectivity, and reaction dynamics.

Elucidation of Regioisomeric Purity and Tautomeric Equilibria

The synthesis of 2-iodo-3-(trifluoromethyl)pyrazine can potentially yield regioisomers, such as 2-iodo-5-(trifluoromethyl)pyrazine or 2-iodo-6-(trifluoromethyl)pyrazine. High-resolution NMR is crucial for differentiating these isomers and confirming the desired 2,3-substitution pattern. The distinct chemical shifts and coupling constants of the aromatic protons on the pyrazine (B50134) ring provide a definitive fingerprint for each isomer.

Furthermore, while pyrazine itself is not prone to tautomerism, the introduction of various substituents could theoretically lead to tautomeric equilibria. NMR spectroscopy serves as a powerful tool to investigate such possibilities. However, for 2-iodo-3-(trifluoromethyl)pyrazine, the aromatic nature of the pyrazine ring is strongly favored, and significant tautomeric forms are not expected or observed under typical conditions. The stability of the pyrazine ring system, combined with the electron-withdrawing nature of the trifluoromethyl group and the iodo group, maintains the defined aromatic structure.

Application of ¹H, ¹³C, and ¹⁹F NMR for Definitive Structural Assignments

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive and unambiguous structural assignment of 2-iodo-3-(trifluoromethyl)pyrazine.

¹H NMR: The proton NMR spectrum is characterized by two signals in the aromatic region, corresponding to the two protons on the pyrazine ring. The chemical shifts of these protons are influenced by the electron-withdrawing trifluoromethyl group and the iodine atom. The coupling constant between these two protons (typically a ³JHH coupling) is also characteristic of their relative positions on the ring.

¹³C NMR: The carbon-13 NMR spectrum provides information about all the carbon atoms in the molecule. The spectrum will show distinct signals for the four carbon atoms of the pyrazine ring and the carbon of the trifluoromethyl group. The carbon attached to the iodine atom will exhibit a characteristic low-field shift due to the heavy atom effect. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for confirming the presence and electronic environment of the trifluoromethyl group. The spectrum typically shows a singlet for the -CF₃ group, as there are no other fluorine atoms or nearby protons to cause splitting in this specific molecule. The chemical shift of this signal is indicative of the electron-withdrawing environment of the pyrazine ring.

Table 1: Representative NMR Data for 2-Iodo-3-(trifluoromethyl)pyrazine (Note: Exact chemical shifts can vary depending on the solvent and concentration.)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 8.50 - 8.60 | d | ~2.5 | H-5 or H-6 |

| ¹H | 8.40 - 8.50 | d | ~2.5 | H-5 or H-6 |

| ¹³C | 150 - 155 | s | - | C-5 or C-6 |

| ¹³C | 145 - 150 | s | - | C-5 or C-6 |

| ¹³C | 130 - 135 | q | ~275 | CF₃ |

| ¹³C | 120 - 125 | s | - | C-2 |

| ¹³C | 115 - 120 | q | ~35 | C-3 |

| ¹⁹F | ~ -65 | s | - | CF₃ |

In-situ NMR Studies for Reaction Monitoring and Mechanistic Insights

In-situ NMR spectroscopy is a powerful technique for monitoring the progress of reactions involving 2-iodo-3-(trifluoromethyl)pyrazine in real-time. By setting up the reaction directly within an NMR tube, researchers can track the disappearance of starting materials and the appearance of products, providing valuable kinetic data. This approach is instrumental in optimizing reaction conditions such as temperature, reaction time, and catalyst loading.

Furthermore, in-situ NMR can provide crucial mechanistic insights by detecting transient intermediates that may not be observable by conventional workup and analysis. For instance, in cross-coupling reactions where the iodine atom is substituted, NMR can help to elucidate the oxidative addition and reductive elimination steps involving the metal catalyst.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, offers complementary information to NMR by probing the vibrational modes of the molecule.

Detailed Characterization of Molecular Vibrations and Bonding Characteristics

The FT-IR and FT-Raman spectra of 2-iodo-3-(trifluoromethyl)pyrazine are rich with information about its molecular structure and bonding.

C-F Stretching: The strong absorption bands in the FT-IR spectrum in the region of 1100-1300 cm⁻¹ are characteristic of the C-F stretching vibrations of the trifluoromethyl group. These are typically some of the most intense peaks in the spectrum.

Aromatic C-H Stretching: The C-H stretching vibrations of the pyrazine ring protons usually appear in the region of 3000-3100 cm⁻¹.

Ring Vibrations: The stretching and bending vibrations of the pyrazine ring itself give rise to a series of characteristic bands in the fingerprint region (below 1600 cm⁻¹). These are sensitive to the substitution pattern.

C-I Stretching: The C-I stretching vibration is expected at lower frequencies, typically in the range of 500-600 cm⁻¹, and may be weak in the FT-IR spectrum but more readily observable in the FT-Raman spectrum.

Table 2: Key Vibrational Frequencies for 2-Iodo-3-(trifluoromethyl)pyrazine

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Spectroscopy Technique |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |

| C=N/C=C Ring Stretch | 1400 - 1600 | FT-IR, FT-Raman |

| C-F Stretch | 1100 - 1300 | FT-IR |

| C-I Stretch | 500 - 600 | FT-Raman |

Investigating Intra- and Intermolecular Interactions

Vibrational spectroscopy is also a sensitive probe for non-covalent interactions. While 2-iodo-3-(trifluoromethyl)pyrazine does not possess traditional hydrogen bond donors, weak intermolecular interactions such as C-H···N or C-H···F hydrogen bonds, as well as halogen bonding involving the iodine atom, can influence the vibrational frequencies. These subtle shifts in peak positions and changes in peak shapes upon changes in concentration or physical state (e.g., from liquid to solid) can provide evidence for these interactions. For instance, the formation of intermolecular interactions can lead to a broadening or shifting of the C-H stretching and bending modes. The study of these interactions is crucial for understanding the crystal packing and solid-state properties of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides exquisitely precise mass measurements, enabling the determination of elemental compositions with a high degree of confidence. This capability is indispensable when dealing with halogenated and nitrogen-containing heterocycles, where the presence of various isotopes and the potential for isobaric interferences necessitate high resolving power.

Precise Molecular Formula Confirmation and Fragment Analysis

The primary application of HRMS in the study of 2-Iodo-3-trifluoromethyl-pyrazine is the confirmation of its molecular formula, C₅H₂F₃IN₂. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, researchers can differentiate the target compound from other potential structures with the same nominal mass. The high mass accuracy, typically in the sub-5 ppm range, provides strong evidence for the correct elemental composition.

While specific experimental data for the HRMS fragmentation of this compound is not widely available in published literature, a theoretical fragmentation pattern can be postulated based on the known reactivity of similar compounds. The fragmentation would likely proceed through characteristic losses of the iodine atom, the trifluoromethyl group, and portions of the pyrazine ring. The precise masses of these fragments, as determined by HRMS, would serve to corroborate the proposed structure.

| Theoretical Fragment | Chemical Formula | Predicted Monoisotopic Mass (Da) |

| [M]⁺ | C₅H₂F₃IN₂ | 273.9249 |

| [M-I]⁺ | C₅H₂F₃N₂ | 147.0221 |

| [M-CF₃]⁺ | C₄H₂IN₂ | 204.9339 |

| [C₄H₂N₂]⁺ | C₄H₂N₂ | 78.0218 |

This table is generated based on theoretical calculations and awaits experimental verification.

Role in Tracing Reaction Intermediates and Pathways

The high sensitivity and rapid acquisition times of modern HRMS instruments make them invaluable for monitoring reaction progress and identifying transient intermediates. In the synthesis of this compound, or in subsequent reactions where it is used as a building block, HRMS can be coupled with techniques like liquid chromatography (LC-HRMS) or direct injection to analyze crude reaction mixtures.

This approach allows for the real-time detection of short-lived species, providing critical insights into the reaction mechanism. For instance, in a substitution reaction where the iodine atom is replaced, HRMS could potentially identify fleeting intermediates, such as organometallic complexes or charged intermediates, by their precise mass. This information is instrumental in optimizing reaction conditions, improving yields, and understanding the fundamental reactivity of the pyrazine scaffold. However, specific studies detailing the use of HRMS to trace reaction pathways involving this compound are not currently present in the public domain.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the properties of organic molecules, including substituted pyrazines.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves calculating the molecule's energy at various atomic arrangements until a minimum energy conformation is found. The results provide precise predictions of bond lengths, bond angles, and dihedral angles.

For pyrazine (B50134) derivatives, DFT methods such as B3LYP are commonly used to compute these parameters. researchgate.net The optimized geometry reveals key structural features, such as the planarity of the pyrazine ring and the orientation of its substituents. For instance, in studies of similar halogenated pyrazines, DFT calculations have provided detailed geometric data that aligns well with experimental results where available. derpharmachemica.com The introduction of bulky and electronegative substituents like iodine and a trifluoromethyl group on the pyrazine ring is expected to induce specific changes in bond lengths and angles due to steric and electronic effects.

Table 1: Representative Predicted Geometric Parameters for a Substituted Pyrazine Ring using DFT Note: The following data is representative of a substituted pyrazine derivative as found in related literature and serves as an example of the parameters obtained through DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-C3 | 1.41 Å |

| C3-N4 | 1.35 Å | |

| N4-C5 | 1.36 Å | |

| C5-C6 | 1.41 Å | |

| Bond Angle | N1-C2-C3 | 121.5° |

| C2-C3-N4 | 122.0° | |

| C3-N4-C5 | 117.5° | |

| Dihedral Angle | C6-N1-C2-C3 | -0.5° |

This interactive table showcases typical geometric parameters predicted by DFT for a substituted pyrazine structure.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Pyrazine Note: This data is illustrative for a related pyrazine derivative to demonstrate typical FMO analysis results.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.85 eV | Highest Occupied Molecular Orbital |

| LUMO | -2.10 eV | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.75 eV | Energy difference indicating stability |

This interactive table presents example energy values for Frontier Molecular Orbitals as determined by DFT calculations.

To further refine reactivity predictions, DFT calculations are used to generate Fukui functions and Molecular Electrostatic Potential (MEP) maps.

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. derpharmachemica.com It maps regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). For a molecule like 2-Iodo-3-trifluoromethyl-pyrazine, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazine ring and positive potential near the hydrogen atoms and the carbon attached to the iodine. researchgate.netchemrxiv.org

Fukui functions provide a more quantitative measure of reactivity at specific atomic sites. elsevierpure.com These functions are used to identify which atoms in a molecule are most likely to undergo an electrophilic, nucleophilic, or radical attack. derpharmachemica.com By analyzing the Fukui indices for each atom in this compound, one can pinpoint the most probable sites for chemical reactions, offering valuable guidance for synthetic applications. researchgate.net

By modeling the interaction between reactants, computational chemists can locate the transition state structure and calculate its energy. masterorganicchemistry.com This energy value corresponds to the activation energy of the reaction, a critical factor in determining reaction rates. youtube.com For halogenated pyrazines, DFT can be used to elucidate mechanisms such as nucleophilic aromatic substitution, detailing the formation and breaking of bonds and identifying any reaction intermediates. This provides a molecular-level understanding of why certain reactions are favored over others.

Molecular Dynamics (MD) Simulations

While DFT calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, especially in a biological or solution-phase environment.

Molecular Dynamics simulations model the motion of atoms and molecules by solving Newton's equations of motion. For a compound like this compound, MD simulations can be used to study its conformational flexibility and its interactions with solvent molecules. nih.gov

These simulations track the trajectory of each atom over a period of time, revealing how the molecule rotates, vibrates, and interacts with its surroundings. nih.gov An important metric derived from MD simulations is the Root Mean Square Deviation (RMSD), which measures the average change in atomic positions over time and indicates the stability of the molecule's conformation. nih.gov Studies on related pyrazine derivatives have used MD simulations to understand their binding stability within larger systems, such as protein active sites, providing a dynamic picture of the intermolecular interactions that govern their behavior in a complex environment. researchgate.netchemrxiv.org

Quantum Chemical Approaches for Understanding Reactivity and Selectivity

Computational chemistry offers powerful tools to predict and rationalize the behavior of molecules like this compound. By employing quantum chemical methods, researchers can investigate fundamental aspects of its reactivity and the influence of its substituents on the pyrazine core.

Theoretical Investigations of Tautomerism in Substituted Pyrazines

Tautomerism, the interconversion of structural isomers, is a crucial concept in heterocyclic chemistry as it can significantly influence a molecule's reactivity and biological function. While this compound itself is not prone to tautomerism, theoretical studies on related substituted pyrazines, particularly those bearing hydroxyl, amino, or thiol groups, provide a framework for understanding this phenomenon within the pyrazine family.

Computational studies, often using Density Functional Theory (DFT), are instrumental in exploring the potential for tautomeric equilibria. These investigations typically focus on calculating the relative energies of the possible tautomeric forms to predict which one is more stable. For instance, in hydroxy-substituted pyrazines, a tautomeric equilibrium can exist between the enol (hydroxypyrazine) and keto (pyrazinone) forms. Theoretical calculations can determine the energy difference (ΔE) between these forms, indicating the position of the equilibrium.

Studies on analogous nitrogen-containing heterocycles, such as pyrazoles and pyridones, have demonstrated that the stability of tautomers is influenced by several factors, including the nature of the substituents and the polarity of the solvent. mdpi.comnih.govnih.gov For example, computational analyses have shown that increasing solvent polarity can shift the equilibrium towards the more polar tautomer, often the lactam form in the case of pyridones. nih.gov These theoretical models allow for a systematic evaluation of how different substituents would impact the tautomeric balance in a pyrazine system.

Table 1: Example of Calculated Relative Energies for Hypothetical Hydroxypyrazine Tautomers

| Tautomer | Form | Solvent Model | Relative Energy (kcal/mol) |

| 2-Hydroxy-3-X-pyrazine | Enol (OH-form) | Gas Phase | 0.00 (Reference) |

| 3-X-pyrazin-2(1H)-one | Keto (NH-form) | Gas Phase | +2.5 |

| 2-Hydroxy-3-X-pyrazine | Enol (OH-form) | Water (PCM) | 0.00 (Reference) |

| 3-X-pyrazin-2(1H)-one | Keto (NH-form) | Water (PCM) | -1.8 |

| Note: This table presents hypothetical data based on principles from computational studies on related heterocycles to illustrate the method. X represents a generic substituent. |

Quantitative Analysis of Aromaticity and Electronic Effects of Substituents

The aromaticity of the pyrazine ring and the electronic effects of its substituents are key determinants of its chemical properties. Computational chemistry provides quantitative measures to analyze these features.

Aromaticity: The aromaticity of the pyrazine ring in this compound is significantly modulated by its substituents. Aromaticity can be quantified using several theoretical indices:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. A negative NICS value typically indicates aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond length equalization around the ring. A value close to 1 suggests high aromaticity.

Electron Density of Delocalized Bonds (EDDB): This descriptor quantifies electron delocalization.

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. The iodine atom also withdraws electron density through an inductive effect, although it can have a weak resonance-donating effect. Combined, these substituents are expected to decrease the π-electron density of the pyrazine ring, thereby reducing its aromaticity compared to unsubstituted pyrazine. Studies on perfluorinated benzene (B151609) have similarly shown a reduction in aromaticity due to the strong inductive effect of fluorine. nih.gov

Electronic Effects of Substituents: The influence of substituents can be quantitatively assessed using computational tools like Molecular Electrostatic Potential (MESP) analysis. rsc.org MESP maps the charge distribution of a molecule and allows for the classification of substituents as electron-donating or electron-withdrawing. For this compound, the -CF3 and -I groups create regions of positive electrostatic potential on the pyrazine ring, indicating its electron-poor nature and susceptibility to nucleophilic attack.

Table 2: Calculated Aromaticity Indices and Substituent Effects for Pyrazine Derivatives

| Compound | Substituent(s) | HOMA | NICS(0) (ppm) | MESP at Ring Center (a.u.) |

| Pyrazine | None | 0.985 | -8.5 | -0.015 |

| 2-Chloropyrazine | -Cl | 0.972 | -7.9 | +0.002 |

| 2-Trifluoromethylpyrazine | -CF3 | 0.958 | -6.8 | +0.021 |

| Note: This table contains illustrative data based on established computational trends for substituted heterocycles. |

Computational Support for Spectroscopic Data Interpretation

Computational methods are indispensable for the accurate interpretation of experimental spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating theoretical spectra, researchers can assign experimental signals to specific molecular vibrations or atomic nuclei, confirming the structure of compounds like this compound.

DFT calculations are widely used to predict the vibrational frequencies of molecules. researchgate.net The calculated frequencies often exhibit systematic errors, which can be corrected using empirical scaling factors to achieve better agreement with experimental IR and Raman spectra. researchgate.net This computational support is crucial for distinguishing between isomers and for understanding how substituents affect the vibrational modes of the pyrazine ring. For example, the C-I and C-CF3 stretching vibrations in this compound would be expected at characteristic frequencies, and their positions can be precisely predicted through calculation.

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com Comparing calculated and experimental chemical shifts helps to confirm structural assignments. For this compound, theoretical calculations can predict the chemical shifts of the two ring protons, the carbon atoms, and the fluorine atoms of the trifluoromethyl group, providing a detailed picture of the electronic environment throughout the molecule.

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a Substituted Pyrazine

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Scaled) | Assignment |

| ν(C-H) | 3085 | 3088 | Ring C-H stretch |

| ν(C=N) | 1580 | 1575 | Ring C=N stretch |

| ν(C-Cl) | 750 | 745 | C-Cl stretch |

| Note: This table is an example for a chloro-substituted pyrazine, illustrating the typical agreement between experimental and scaled DFT-calculated data as described in the literature. researchgate.netmdpi.com |

Applications As Synthetic Intermediates and Scaffolds in Academic Research

Precursors for Diverse Heterocyclic Ring Systems

The 2-iodo-3-trifluoromethyl-pyrazine scaffold is an excellent precursor for the synthesis of a wide variety of fused and multi-ring heterocyclic systems. The reactivity of the carbon-iodine bond allows for its participation in numerous cross-coupling reactions, enabling the annulation of additional rings onto the pyrazine (B50134) core.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, are particularly useful for this purpose. wikipedia.orgnih.gov For instance, coupling with appropriately substituted boronic acids or organostannanes can lead to the formation of fused systems like pyrido[2,3-b]pyrazines or thieno[2,3-b]pyrazines, which are of interest in medicinal chemistry. The Sonogashira coupling with terminal alkynes provides a straightforward route to alkynylpyrazines, which can then undergo intramolecular cyclization to yield fused heterocycles such as furopyrazines or pyrrolopyrazines. wikipedia.org

A patent for the synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro- wikipedia.orgnih.govnih.govtriazolo[4,3-a] pyrazine hydrochloride, a key pharmaceutical intermediate, highlights the utility of trifluoromethyl-pyrazine derivatives in constructing complex heterocyclic frameworks. google.com This underscores the potential of this compound to serve as a starting material for analogous triazolo-fused systems.

Table 1: Potential Heterocyclic Systems Derived from this compound

| Coupling Reaction | Reactant Type | Resulting Heterocyclic System |

| Suzuki-Miyaura | Heteroarylboronic acid | Fused bi-heterocyclic systems (e.g., Pyridopyrazines) |

| Sonogashira | Terminal alkyne with a nucleophilic group | Fused heterocycles (e.g., Furopyrazines, Pyrrolopyrazines) |

| Buchwald-Hartwig | Amines | Aminopyrazine derivatives, precursors to fused systems |

Building Blocks for Complex Molecular Architectures and Extended Conjugated Systems

The electronic properties of the pyrazine ring, combined with the influence of the trifluoromethyl group, make this compound an attractive building block for the synthesis of complex molecules and extended π-conjugated systems. The iodo-substituent provides a reactive handle for the assembly of larger molecular structures through iterative cross-coupling reactions.

The synthesis of pyrazine-fused isoindigo has been reported as a novel building block for polymer solar cells, demonstrating the potential of pyrazine derivatives in creating materials with interesting optoelectronic properties. rsc.org Similarly, this compound can be envisioned as a monomer or key intermediate in the synthesis of novel conjugated polymers and oligomers. The electron-deficient nature of the trifluoromethyl-substituted pyrazine ring can be exploited to tune the electronic and photophysical properties of the resulting materials.

Furthermore, the synthesis of bimetallic complexes based on 2,3,5,6-tetra(pyridine-2-yl)pyrazine highlights the role of pyrazine derivatives in constructing intricate coordination compounds with specific functions, such as molecular wires. worktribe.com The stepwise functionalization of this compound could offer a route to unsymmetrically substituted pyrazines, which are valuable for creating complex, multi-component molecular architectures.

Role in the Design and Synthesis of Advanced Ligands for Catalysis

Bipyridine and related nitrogen-containing heterocyclic compounds are fundamental ligands in transition-metal catalysis. nih.gov The synthesis of functionalized bipyridine derivatives is a key area of research, and this compound serves as a valuable precursor for a new class of pyrazine-containing ligands.

The iodine atom on the pyrazine ring can be readily displaced through various cross-coupling reactions, allowing for the introduction of other coordinating moieties. For example, a Suzuki-Miyaura coupling with a pyridineboronic acid derivative would yield a phenyl-pyrazine system, a potential bidentate ligand. The trifluoromethyl group can sterically and electronically tune the properties of the resulting metal complexes, potentially enhancing their catalytic activity, stability, or selectivity. The synthesis of 4,4′-bis(trifluoromethyl)-2,2′-bipyridine has been shown to produce a multipurpose ligand scaffold, indicating the value of the trifluoromethyl group in ligand design. rsc.org

Table 2: Potential Ligand Scaffolds from this compound

| Reaction Type | Coupling Partner | Potential Ligand Type |

| Suzuki-Miyaura | Pyridylboronic acid | Pyridyl-pyrazine (bidentate) |

| Sonogashira | Acetylenic phosphine | Alkynylphosphine-pyrazine (P,N-ligand) |

| Buchwald-Hartwig | Aminopyridine | Aminopyridyl-pyrazine (bidentate) |

Utility as Scaffolds in Medicinal Chemistry-Oriented Synthetic Studies

Pyrazine derivatives are prevalent in pharmaceuticals due to their ability to act as bioisosteres for other aromatic systems and their capacity to engage in hydrogen bonding and other key interactions with biological targets. The trifluoromethyl group is also a highly sought-after substituent in medicinal chemistry, as it can enhance metabolic stability, lipophilicity, and binding affinity. nih.gov

The compound this compound, therefore, represents a highly valuable scaffold for the synthesis of new drug candidates. The iodo group allows for the facile introduction of a wide range of substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships. For example, the Buchwald-Hartwig amination can be used to introduce various amine functionalities, a common feature in many bioactive molecules. rsc.orgresearchgate.net

The synthesis of a pyridazinone series of Trypanosoma cruzi proteasome inhibitors demonstrates the successful application of related heterocyclic scaffolds in drug discovery. nih.gov The strategic use of this compound as a starting point in a medicinal chemistry campaign could lead to the discovery of novel therapeutic agents.

Applications in Agrochemical Research as Synthetic Intermediates

Pyridine- and pyrazine-based compounds play a crucial role as active ingredients in a wide array of agrochemicals, including herbicides, insecticides, and fungicides. nih.gov The synthesis of these commercial products often relies on the use of functionalized heterocyclic intermediates.

Trifluoromethylpyridines, in particular, are key structural motifs in many active agrochemicals. nih.gov Methods for preparing these compounds often involve the substitution of iodo- or bromo-pyridines with a trifluoromethyl source. nih.gov Conversely, this compound can serve as a building block where the trifluoromethyl group is already in place, and the iodo group is used to construct the rest of the molecule. This approach can be highly efficient for creating libraries of potential new agrochemicals for screening. For instance, coupling with various aryl or heteroaryl partners via a Suzuki-Miyaura reaction could generate a diverse set of compounds for biological evaluation.

Precursors for Novel Materials in Chemical Research

The unique electronic and physical properties of fluorinated organic compounds make them attractive targets for materials science research. The combination of a pyrazine ring and a trifluoromethyl group in this compound suggests its potential as a precursor for novel functional materials.

The strong electron-withdrawing nature of the trifluoromethyl group can significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy of organic molecules, a desirable property for n-type organic semiconductors used in organic electronics. By utilizing the reactive iodine handle, this compound can be incorporated into larger conjugated systems, such as polymers and dendrimers, to create materials with tailored electronic properties for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The synthesis of pyrazine-fused isoindigo for polymer solar cells is a testament to the promise of pyrazine-based building blocks in this field. rsc.org

Future Research Directions and Emerging Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of pyrazine (B50134) derivatives can be approached through various classical methods, such as the condensation of 1,2-dicarbonyl compounds with 1,2-diaminoethanes followed by oxidation. researchgate.net Other routes include the reaction of α-nitroso, α-nitro, or α-azido ketones with subsequent reduction, cyclization, and oxidation. youtube.com However, the efficient and regioselective synthesis of highly substituted pyrazines like 2-iodo-3-trifluoromethyl-pyrazine remains a significant challenge. Future research should focus on developing novel synthetic strategies that are not only high-yielding but also adhere to the principles of green chemistry. This includes the exploration of one-pot reactions, the use of environmentally benign solvents, and the development of catalytic systems that minimize waste. A promising avenue could be the adaptation of multicomponent reactions, which allow for the construction of complex molecules from simple starting materials in a single step.

Exploration of Unprecedented Reactivity Patterns and Transformation Pathways

The reactivity of this compound is largely dictated by the interplay between the electron-deficient pyrazine ring, the trifluoromethyl group, and the versatile iodine substituent. The electron-withdrawing nature of both the pyrazine nitrogens and the trifluoromethyl group makes the ring susceptible to nucleophilic attack. nih.gov The carbon-iodine bond, on the other hand, is a prime handle for transition-metal-catalyzed cross-coupling reactions.

Future investigations should aim to systematically explore the reactivity of this compound. This includes a detailed study of its behavior in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, to introduce a wide range of functional groups at the 2-position. nih.gov Furthermore, the potential for the trifluoromethyl group to direct or influence reactions at other positions on the pyrazine ring warrants thorough investigation. For instance, the study of nucleophilic aromatic substitution reactions could reveal interesting and potentially novel transformation pathways.

Design of Advanced Catalytic Systems for Site-Selective Functionalization

The presence of multiple potentially reactive sites on the this compound molecule necessitates the development of highly selective catalytic systems. Future research should focus on the design of catalysts that can differentiate between the C-I bond and other C-H bonds on the pyrazine ring, allowing for site-selective functionalization. This could involve the use of specifically designed ligands that can tune the reactivity of the metal center. For example, palladium-based catalysts have been shown to be effective for the amination of chloroheteroarenes at ambient temperatures, and similar systems could be developed for the iodinated pyrazine. organic-chemistry.org Iron-catalyzed Kumada-Corriu coupling has also been successfully applied to chloropyrazines, suggesting another avenue for exploration. nih.gov

Synergistic Integration of Computational and Experimental Methodologies for Rational Design

The rational design of novel synthetic routes and the prediction of reactivity can be greatly enhanced by the integration of computational and experimental approaches. Density Functional Theory (DFT) calculations can be employed to model reaction mechanisms, predict reaction outcomes, and understand the electronic properties of this compound and its derivatives. For example, computational studies can help in understanding the rate-determining step in catalytic cycles, such as the oxidative addition of the iodoarene to a metal-CF3 species. nih.gov This synergistic approach can accelerate the discovery of new reactions and catalysts, saving significant experimental time and resources. Future work should focus on building accurate computational models that can reliably predict the behavior of this complex heterocyclic system.

Addressing Stereochemical Control and Chirality in Pyrazine Synthesis

The introduction of stereocenters into the pyrazine scaffold is a critical challenge, particularly for applications in medicinal chemistry where enantiomeric purity is often paramount. While the synthesis of achiral pyrazines is well-established, methods for the stereoselective synthesis of chiral pyrazine derivatives are less common. Future research should address this gap by exploring asymmetric catalytic methods for the synthesis and functionalization of pyrazines. This could involve the use of chiral ligands in transition-metal catalysis or the development of organocatalytic approaches. For instance, asymmetric reactions using chiral ligands like sparteine (B1682161) have been used to obtain optically active substituted piperazines from pyrazine N-oxides, suggesting a potential starting point for developing stereoselective methods for other pyrazine derivatives. sigmaaldrich.com The development of methods for introducing chirality into molecules like this compound will significantly expand their utility as building blocks for complex, biologically active molecules.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Iodo-3-trifluoromethyl-pyrazine with high regioselectivity?

- Methodological Answer : The synthesis can involve halogenation of pre-functionalized pyrazine cores. For iodination, electrophilic substitution using iodine monochloride (ICl) in the presence of a Lewis acid (e.g., FeCl₃) may enhance regioselectivity at the 2-position. Alternatively, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with iodinated precursors could be employed, leveraging boronate intermediates as seen in analogous pyrazine systems . Purification via column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC ensures high purity.

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substitution patterns; ¹⁹F NMR confirms trifluoromethyl group integrity .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS validates molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature).

- X-ray Crystallography : Resolves regiochemistry and crystal packing effects, as demonstrated in fluorinated heterocycles .

Q. How does the trifluoromethyl group influence the compound’s stability under acidic or basic conditions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances resistance to nucleophilic attack but may increase susceptibility to hydrolysis under strong bases. Stability studies should involve:

- pH-Dependent Degradation Tests : Monitor via HPLC at pH 2–12 (37°C, 24–72 hrs) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability, as fluorinated groups often elevate decomposition temperatures.

Advanced Research Questions

Q. What strategies address regioselectivity challenges during late-stage functionalization of 3-trifluoromethyl-pyrazine derivatives?

- Methodological Answer :

- Directing Groups : Introduce temporary directing groups (e.g., -OMe, -NH₂) to steer iodination to the 2-position, followed by cleavage .

- Metal-Mediated C-H Activation : Use Pd(II) or Ru(II) catalysts with ligands (e.g., pyridine) to achieve selective C-I bond formation .

- Computational Screening : DFT calculations predict reactive sites by analyzing Fukui indices or electrostatic potentials .

Q. How can computational modeling optimize reaction conditions for cross-coupling reactions involving this compound?

- Methodological Answer :

- DFT Studies : Calculate transition state energies for coupling reactions (e.g., Sonogashira, Heck) to identify optimal catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) .

- Solvent Screening : COSMO-RS simulations predict solvent effects on reaction rates (e.g., DMF vs. THF) .

- Kinetic Modeling : Use software like Gaussian or ORCA to simulate reaction pathways and identify rate-limiting steps.

Q. How can contradictions in reported reaction yields for cycloaddition reactions with fluorinated pyrazines be resolved?

- Methodological Answer :

- Parameter Standardization : Compare variables like temperature (e.g., 80°C vs. reflux), catalyst loading (e.g., 5 mol% vs. 10 mol%), and solvent polarity .

- Byproduct Analysis : LC-MS or GC-MS identifies side products (e.g., dehalogenation or dimerization) that reduce yields.

- Reproducibility Protocols : Validate results using inert atmospheres (N₂/Ar) and rigorously dried solvents to minimize moisture-sensitive side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|